trans-1,4-Dichloro-2-butene

説明

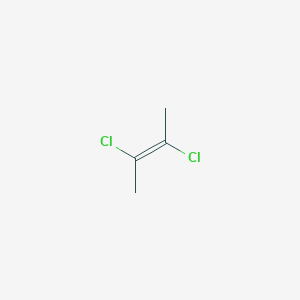

Structure

3D Structure

特性

IUPAC Name |

(E)-1,4-dichlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDIANVAWVHZIR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020434 | |

| Record name | (2E)-1,4-Dichlorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998), Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] Faintly yellow clear liquid; May decompose on exposure to light, air, or moisture; [MSDSonline] | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

313 °F at 760 mmHg (USCG, 1999), 312 °F at 758 mmHg (EPA, 1998), 155.4 °C, 158 °C | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

53 °C, 53 °C (139 °F) | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, acetone, benzene, SOL IN CHLOROFORM, ORGANIC SOLVENTS, In water, 850 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.183 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.183 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.0 [mmHg], 3.43 [mmHg], 3.43 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isomer | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid | |

CAS No. |

764-41-0, 110-57-6 | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dichloro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dichloro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,4-Dichlorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,3-dichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HZ946H7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-54 °F (USCG, 1999), 34 to 37 °F (EPA, 1998), 2 °C, Heat of Vaporization: 5.849X10+7 J/kmol @ melting point, Surface Tension: 3.8163X10-2 Newtons/m @ melting point, 3.5 °C | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,4-Dichloro-2-butene is a chlorinated hydrocarbon of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by two reactive allylic chloride moieties, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity and applications, particularly in the context of pharmaceutical research and development.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a distinct, pungent odor.[1][2] It is important to note that it is denser than water and insoluble in it.[2] However, it is soluble in many common organic solvents, such as alcohol, ether, acetone, and benzene.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [1] |

| Molecular Weight | 124.99 g/mol | [1] |

| Melting Point | 1-3 °C | [3] |

| Boiling Point | 74-76 °C at 40 mmHg | [3] |

| Density | 1.183 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.488 | [3] |

| Flash Point | 53 °C (127.4 °F) | [1] |

| Vapor Pressure | 10 mmHg at 20 °C | [3] |

Synthesis of this compound

The primary industrial method for the synthesis of this compound is the chlorination of 1,3-butadiene.[1][4] This reaction typically proceeds via a vapor-phase process and yields a mixture of dichlorobutene isomers, including cis-1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[4] The trans isomer is the major product under thermodynamic control.

Synthesis Workflow

Caption: Synthesis of this compound from 1,3-butadiene.

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative, compiled protocol for the laboratory-scale synthesis of this compound.

Materials:

-

1,3-Butadiene

-

Chlorine gas

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for gas-phase reactions and distillation

Procedure:

-

Reaction Setup: Assemble a reaction apparatus consisting of a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer. The apparatus should be thoroughly dried and purged with an inert gas.

-

Chlorination: In a well-ventilated fume hood, cool the reaction flask to 0-5 °C using an ice bath. Introduce a solution of 1,3-butadiene in an anhydrous solvent into the flask. Slowly bubble chlorine gas through the solution while maintaining the temperature and stirring vigorously. The reaction is exothermic and should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of dichlorobutene isomers.

-

Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and purge the reaction mixture with an inert gas to remove any unreacted chlorine. Wash the organic mixture with a dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude mixture of dichlorobutene isomers can be separated by fractional distillation under reduced pressure. The lower-boiling 3,4-dichloro-1-butene will distill first, followed by the cis- and this compound isomers.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its two reactive allylic chloride groups. It readily undergoes nucleophilic substitution reactions and can be used in the synthesis of various heterocyclic compounds.[5]

Reactivity Profile

Halogenated unsaturated aliphatic compounds like this compound are moderately to very reactive. Their reactivity generally decreases with an increased degree of halogen substitution for hydrogen atoms. These compounds are incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.

Applications in Drug Development

The bifunctional nature of this compound makes it a useful building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be employed in the construction of various molecular skeletons, including those found in antiviral and anticancer agents. For example, it has been used in the synthesis of open-chain analogues of neplanocin A, which exhibit biological activity.

Analytical Methods

Accurate analysis of this compound and its isomers is crucial for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these volatile compounds. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are also essential for structural elucidation.

Analytical Workflow

Caption: Analytical workflow for the characterization of dichlorobutene isomers.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

Spectroscopic Data

¹H NMR (in CDCl₃):

-

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows a triplet for the vinyl protons around 5.8-6.0 ppm and a doublet for the methylene protons (CH₂Cl) around 4.0-4.2 ppm.

¹³C NMR (in CDCl₃):

-

The carbon NMR spectrum will show two signals: one for the vinyl carbons (C=C) in the region of 128-132 ppm and another for the methylene carbons (CH₂Cl) around 45-50 ppm.

IR Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the vinyl and methylene groups, a C=C stretching vibration around 1650 cm⁻¹, and strong C-Cl stretching bands in the fingerprint region (typically 600-800 cm⁻¹).[6]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled. It can also cause severe skin burns and eye damage. Long-term exposure may have carcinogenic effects.[1]

Safe Handling Workflow

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in organic synthesis, including the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, as well as established protocols for its synthesis, analysis, and safe handling, is essential for researchers and scientists working with this compound. This technical guide provides a foundational resource to support such endeavors.

References

- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(110-57-6) 1H NMR spectrum [chemicalbook.com]

- 3. 反式-1,4-二氯-2-丁烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. This compound | High-Purity Reagent [benchchem.com]

- 6. rsc.org [rsc.org]

trans-1,4-Dichloro-2-butene spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of trans-1,4-Dichloro-2-butene

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and drug development professionals. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~5.8 | m | =CH |

| ~4.1 | d | -CH₂Cl |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~130 | =CH |

| ~45 | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch |

| ~1650 | C=C stretch |

| ~1250 | C-Cl stretch |

| ~970 | trans C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The significant mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound are listed below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 124 | 20 | [M]⁺ (Molecular ion with ²³⁵Cl) |

| 126 | 13 | [M+2]⁺ (Molecular ion with ¹³⁵Cl and ¹³⁷Cl) |

| 128 | 2 | [M+4]⁺ (Molecular ion with ²³⁷Cl) |

| 89 | 30 | [M-Cl]⁺ |

| 75 | 100 | [C₄H₄Cl]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 39 | 25 | [C₃H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of purified this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal reference standard (0.0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[2] For ¹H NMR, a standard single-pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation: For the analysis of the liquid sample, a thin film was prepared by placing a drop of this compound between two potassium bromide (KBr) plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system to ensure purity. Electron ionization (EI) was used as the ionization method, with an electron energy of 70 eV.[1]

Instrumentation and Data Acquisition: The mass spectrum was obtained using a quadrupole mass analyzer. The data was collected over a mass range of m/z 10-200. The source temperature was maintained at 200°C.[1]

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the structural elucidation of an organic compound like this compound is depicted in the following diagram.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of trans-1,4-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,4-Dichloro-2-butene is a versatile bifunctional electrophile utilized in a variety of organic transformations. Its reactivity is dominated by the presence of two allylic chloride leaving groups and a central carbon-carbon double bond. This guide provides a comprehensive overview of the key reaction mechanisms involving this compound, including nucleophilic substitution, addition, elimination, and cycloaddition reactions. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₄H₆Cl₂, is a colorless liquid with a distinct odor.[1] It is a valuable intermediate in the synthesis of various commercially important chemicals, including hexamethylenediamine and chloroprene.[2] The molecule's structure, featuring two reactive C-Cl bonds in an allylic position to a double bond, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.[3] This guide will delve into the core reactivity and reaction mechanisms of this compound.

Nucleophilic Substitution Reactions

The most prevalent reactions of this compound involve nucleophilic substitution at the allylic carbons. The reaction can proceed through either an Sₙ2 or Sₙ2' mechanism, depending on the nucleophile, solvent, and reaction conditions.

Reaction with Cyanide

The reaction of this compound with sodium cyanide is a key step in the production of adiponitrile, a precursor to nylon 6,6. This reaction typically proceeds via a double Sₙ2 mechanism.

Mechanism of Cyanation:

Caption: Sₙ2 mechanism for the synthesis of 1,4-dicyano-2-butene.

Reaction with Acetate

The substitution reaction with acetate ions produces 1,4-diacetoxy-2-butene, another valuable synthetic intermediate.

Reaction with Amines and Thiols

This compound readily reacts with primary and secondary amines, as well as thiols and thiolates, to yield the corresponding 1,4-disubstituted-2-butenes. These reactions are crucial for the synthesis of various nitrogen and sulfur-containing compounds.

Quantitative Data for Nucleophilic Substitution Reactions

| Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |

| Sodium Cyanide | 1,4-Dicyano-2-butene | Phase Transfer Catalyst | High | [2] |

| Sodium Acetate | 1,4-Diacetoxy-2-butene | - | - | Patent Data |

| Primary Amines | 1,4-Diamino-2-butene | Base | - | General Knowledge |

| Thiols | 1,4-Dithio-2-butene | Base | - | General Knowledge |

Experimental Protocol: Synthesis of meso-1,2,3,4-Tetrachlorobutane

This protocol is adapted from a patented process for the chlorination of this compound.[4]

Materials:

-

This compound (containing ~8% isomeric impurities)

-

Carbon tetrachloride (solvent)

-

Methyltri(C₈-C₁₀ alkyl)ammonium chloride (catalyst)

-

Chlorine gas

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 0.049 mole of this compound in 20 ml of carbon tetrachloride.

-

Add 0.25% by weight of methyltri(C₈-C₁₀ alkyl)ammonium chloride to the solution.

-

Maintain the reaction temperature at approximately 5°C.

-

Introduce chlorine gas at a rate of about 0.27 mole per hour.

-

After 12 minutes, a total of 1.1 moles of chlorine per mole of dichlorobutene will have been added.

-

The progress of the reaction can be monitored by gas chromatography.

Addition Reactions

The double bond in this compound can undergo electrophilic addition reactions. A key example is the addition of chlorine.

Chlorination

The chlorination of this compound in the presence of a chloride ion source and a free-radical inhibitor yields meso-1,2,3,4-tetrachlorobutane in high yield.[4] This reaction proceeds through a classic electrophilic addition mechanism involving a cyclic chloronium ion intermediate.

Mechanism of Chlorination:

Caption: Electrophilic addition of chlorine to this compound.

Quantitative Data for Addition Reactions

| Reagent | Product | Catalyst/Conditions | Yield (%) | Reference |

| Chlorine (Cl₂) | meso-1,2,3,4-Tetrachlorobutane | Quaternary ammonium chloride, O₂ (inhibitor), 0-120°C | 90-97.5 | [4] |

Elimination Reactions

Under basic conditions, this compound can undergo elimination of hydrogen chloride to form chloroprene, a monomer used in the production of neoprene synthetic rubber.[5] This reaction typically follows an E2 mechanism.

Mechanism of Elimination:

Caption: Base-induced elimination of HCl from a dichlorobutene isomer.

Cycloaddition Reactions

The double bond in this compound can potentially act as a dienophile in Diels-Alder reactions, particularly when reacted with electron-rich dienes. The presence of the electron-withdrawing chloro-methyl groups can enhance its dienophilic character.

Hypothetical Diels-Alder Reaction:

Caption: A potential Diels-Alder reaction with this compound.

While theoretically possible, specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively reported in the readily available literature. Further research in this area could unveil novel synthetic pathways.

Rearrangement Reactions

Allylic rearrangements can occur in reactions involving this compound, particularly in nucleophilic substitution reactions under certain conditions. The Sₙ2' pathway, where the nucleophile attacks the double bond, leads to a rearranged product.

Sₙ2 vs. Sₙ2' Competition:

Caption: Competing Sₙ2 and Sₙ2' pathways in nucleophilic substitution.

Experimental Workflow

A general laboratory workflow for conducting a reaction with this compound is outlined below.

Caption: General experimental workflow for reactions with this compound.

Conclusion

This compound is a versatile and reactive chemical intermediate with a rich and varied chemistry. Its ability to undergo nucleophilic substitution, addition, and elimination reactions makes it a valuable tool for the synthesis of a wide range of organic compounds. This guide has provided an in-depth overview of its reactivity and reaction mechanisms, supported by experimental data and protocols, to aid researchers in leveraging the full synthetic potential of this important molecule. Further exploration into its cycloaddition and rearrangement reactions may open up new avenues for the construction of complex molecular architectures.

References

- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US3901950A - Process for the chlorination of this compound to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 5. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

Navigating the Challenges of Formulation: A Technical Guide to the Solubility and Stability of trans-1,4-Dichloro-2-butene

For Immediate Release

Core Properties of trans-1,4-Dichloro-2-butene

This compound is a colorless liquid with a distinct, pungent odor.[1][2] It is a crucial intermediate in various chemical syntheses.[3][4] Its utility is intrinsically linked to its chemical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H6Cl2 |

| Molecular Weight | 125.00 g/mol |

| Melting Point | 1-3 °C[3] |

| Boiling Point | 74-76 °C at 40 mmHg[3] |

| Density | 1.183 g/mL at 25 °C |

| Vapor Pressure | 10 mmHg at 20 °C |

| Flash Point | 53 °C (closed cup) |

| Refractive Index | n20/D 1.488 |

Solubility Profile

This compound exhibits a distinct solubility profile, being generally soluble in organic solvents and having limited miscibility with water.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not widely reported in peer-reviewed literature. The data available is primarily for its solubility in water, for which conflicting values have been reported.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 580 mg/L[5][6] |

| Water | Not Specified | 850 mg/L |

Qualitative Solubility Data

Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents. This solubility is critical for its use in organic synthesis, allowing for homogeneous reaction conditions.

| Solvent Class | Specific Solvents |

| Alcohols | Methanol[7][8][9], Ethanol[10] |

| Ethers | Diethyl Ether[10] |

| Ketones | Acetone[10] |

| Aromatic Hydrocarbons | Benzene[10] |

| Chlorinated Solvents | Chloroform[11], Carbon Tetrachloride |

Stability and Reactivity in Solvents

The stability of this compound is a significant concern due to its reactive allylic chloride functional groups. It is known to be incompatible with a range of substances and can undergo degradation, particularly in the presence of nucleophiles.

General Reactivity

This compound is a reactive compound and should be handled with care. It is incompatible with:

-

Oxidizing agents

-

Strong bases

-

Metals [4]

-

Amines, nitrides, azo/diazo compounds, alkali metals, and epoxides [2]

Upon heating to decomposition, it emits toxic fumes of chlorine-containing compounds.[3]

Stability in Aqueous and Protic Solvents

The compound reacts slowly with water, and may decompose upon exposure to moist air, to form hydrogen chloride.[4][12] The hydrolysis of this compound has been studied, with a reported half-life of 3.2 days in a 1:1 acetone-water mixture at 25 °C. The presence of protic solvents, especially water, can lead to solvolysis reactions, reducing the stability of the compound in solution.

Experimental Protocols

Given the lack of extensive published data, the following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound, a liquid, in various solvents.

Principle:

An excess of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the excess solute, and the concentration of the solute in the solution is determined analytically.

Materials:

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Syringes and filters (PTFE, compatible with the solvents)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of sealed vials, add a known volume (e.g., 5.0 mL) of each solvent.

-

To each vial, add an excess amount of this compound (e.g., 1.0 mL). The presence of a separate phase of the solute should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically, cease agitation and allow the phases to separate to ensure that an excess of the solute phase remains.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the layers to separate. If separation is slow, the vials can be centrifuged at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a syringe.

-

Filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask.

-

Determine the mass of the collected filtrate and then dilute to a known volume with the same solvent.

-

Prepare a series of calibration standards of this compound in the corresponding solvent.

-

Analyze the calibration standards and the diluted sample by GC-FID or GC-MS.

-

-

Calculation:

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor and the density of the solution.

-

Express the solubility in g/100 mL or mol/L.

-

Protocol for Assessing Stability

This protocol describes a method to assess the stability of this compound in a given solvent over time by monitoring its concentration.

Principle:

A solution of this compound of known concentration is prepared in the solvent of interest. The solution is stored under controlled conditions (temperature, light exposure). Aliquots are withdrawn at specified time points and analyzed to determine the remaining concentration of the parent compound. The appearance of degradation products can also be monitored.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Internal standard (a stable, non-reactive compound with a different retention time)

-

Temperature-controlled storage chamber (oven or incubator)

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Volumetric flasks and pipettes

-

Vials with septa

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of the internal standard.

-

-

Sample Preparation for Stability Study:

-

In a series of vials, add a known volume of the this compound stock solution.

-

Add a known amount of the internal standard to each vial.

-

Seal the vials and store them in the stability chamber at the desired temperature. Protect from light if the compound is light-sensitive.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove a vial from the chamber.

-

Analyze the sample directly by GC-FID or GC-MS.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Plot the concentration of this compound versus time.

-

Determine the degradation rate and the half-life (t½) of the compound in the solvent under the tested conditions.

-

If using GC-MS, identify any major degradation products by their mass spectra.

-

Solvent Properties and their Influence on Stability

The stability of this compound is significantly influenced by the properties of the solvent. Understanding these relationships can aid in the selection of appropriate solvents for reactions and storage.

Polarity: Polar solvents can stabilize the charged intermediates and transition states involved in nucleophilic substitution and elimination reactions, potentially accelerating degradation.

Proticity: Protic solvents, such as water and alcohols, can act as nucleophiles, leading to solvolysis reactions. They can also facilitate elimination reactions by solvating the leaving group.

Nucleophilicity: Solvents that are also nucleophiles (e.g., amines, and to a lesser extent, alcohols) can directly react with this compound via nucleophilic substitution.

For optimal stability, particularly for long-term storage, a non-polar, aprotic solvent would be preferable. However, for reactions, the choice of solvent will be a balance between ensuring sufficient solubility of all reactants and minimizing unwanted side reactions with the solvent.

References

- 1. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 764-41-0 [chemicalbook.com]

- 3. This compound | 110-57-6 [chemicalbook.com]

- 4. 1,4-Dichloro-cis-2-butene | C4H6Cl2 | CID 6432115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. parchem.com [parchem.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. This compound Solution, 100 g/mL in methanol, Ultra Scientific 1 x 1 mL | Buy Online | Agilent Technologies | Fisher Scientific [fishersci.com]

- 9. accustandard.com [accustandard.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. chemodex.com [chemodex.com]

- 12. This compound | 764-41-0 [amp.chemicalbook.com]

trans-1,4-Dichloro-2-butene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,4-Dichloro-2-butene, a significant bifunctional reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, key synthetic applications with experimental protocols, and safety information.

Core Compound Information

Chemical Identity:

-

IUPAC Name: (E)-1,4-dichlorobut-2-ene

-

CAS Number: 110-57-6

-

Molecular Formula: C₄H₆Cl₂

-

Molecular Weight: 125.00 g/mol

Molecular Structure:

This compound is an organochlorine compound featuring a four-carbon chain with a double bond in the C2-C3 position. The "trans" or "(E)" configuration indicates that the substituent groups are on opposite sides of the double bond. Two chlorine atoms are attached to the C1 and C4 positions. This structure provides two reactive sites for nucleophilic substitution and other coupling reactions.

-

Linear Formula: ClCH₂CH=CHCH₂Cl

-

SMILES: ClC\C=C\CCl

-

InChI Key: FQDIANVAWVHZIR-OWOJBTEDSA-N

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 1-3 °C | |

| Boiling Point | 74-76 °C at 40 mmHg | |

| Density | 1.183 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.488 | |

| Vapor Pressure | 10 mmHg at 20 °C | |

| Flash Point | 53 °C (127.4 °F) - closed cup |

Spectroscopic Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available, showing characteristic peaks for the vinyl and methylene protons. |

| ¹³C NMR | Spectra available, indicating the presence of two distinct carbon environments. |

| Infrared (IR) | Spectra available, showing characteristic C-H and C=C stretching and bending frequencies. |

| Mass Spectrometry (MS) | Mass spectra show the molecular ion peak and characteristic fragmentation patterns for a dichlorinated compound. |

Experimental Protocols and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, primarily used in the production of polymers and fine chemicals.[1] Its bifunctionality allows for the construction of various molecular architectures, including heterocycles and long-chain diamines.

Industrial Synthesis of Chloroprene

A major application of 1,4-dichloro-2-butene (as a mixture of cis and trans isomers) is in the industrial production of chloroprene, the monomer for neoprene synthetic rubber. The process starts with the chlorination of butadiene.

Workflow for Chloroprene Synthesis:

References

Navigating the Risks: A Technical Guide to the Health Hazards and Safety Precautions for trans-1,4-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment or safety data sheet (SDS). Always consult the most current SDS and your institution's safety protocols before handling trans-1,4-dichloro-2-butene.

This compound is a highly reactive organochlorine compound utilized as an intermediate in the synthesis of various chemicals, including hexamethylenediamine and chloroprene.[1][2] Its utility in chemical synthesis is contrasted by its significant health hazards, necessitating stringent safety protocols for handling and use. This guide provides an in-depth overview of the known health risks associated with this compound and details the necessary safety precautions and emergency procedures.

Health Hazard Profile

This compound is a corrosive and toxic substance that can cause severe health effects through multiple routes of exposure.[3] It is classified as a flammable liquid and poses a significant risk to aquatic life with long-lasting effects.[4]

Acute Toxicity

Exposure to this compound can lead to immediate and severe health consequences. It is fatal if inhaled and toxic if it comes into contact with skin or is swallowed.[4] The compound is a lachrymator, meaning it causes a flow of tears.[5]

-

Inhalation: May be fatal. Causes chemical burns to the respiratory tract, and may lead to abdominal pain, nausea, and vomiting.[5] Breathing the substance can irritate the nose, throat, and lungs, causing coughing and wheezing.[3]

-

Skin Contact: Toxic. Causes severe skin burns.[4][5] Prolonged exposure can lead to drying and cracking of the skin, with redness and water blisters.[3]

-

Eye Contact: Causes severe eye burns.[5]

-

Ingestion: Poisonous. Causes burns to the gastrointestinal tract.[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound presents serious health risks, including the potential for cancer.

-

Carcinogenicity: The Environmental Protection Agency (EPA) has stated that 1,4-dichloro-2-butene can cause cancer.[1] The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity to humans (Group 3)," noting that while there is inadequate evidence in experimental animals, it is mutagenic to bacteria.[2]

-

Mutagenicity: The compound has been shown to be mutagenic in bacteria.[2]

-

Organ Damage: It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[4] Repeated exposure may lead to the development of bronchitis.[3]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound.

| Parameter | Species | Route | Value | Reference |

| LC50 (4 hours) | Rat | Inhalation | 86 ppm | [5] |

| LD50 | Rat | Oral | 89 mg/kg | [1] |

Experimental Protocols

Acute Inhalation Toxicity Study in Rats (Summary)

A study was conducted to determine the median lethal concentration (LC50) of this compound via nose-only inhalation in Wistar rats.

-

Methodology:

-

Animal Model: CRL:(WI) Wistar strain rats, with an equal number of males and females.

-

Exposure System: A nose-only exposure system was used to ensure that the primary route of exposure was inhalation.

-

Exposure Duration: Animals were exposed for a single 4-hour period.

-

Concentration: A target concentration of 5.07 mg/L was used for the main study group.

-

Observations: Clinical observations were made during exposure and for a 14-day post-exposure period. Bodyweight changes were monitored.

-

Necropsy: Gross necropsy was performed at the end of the observation period.

-

-

Findings: The 4-hour LC50 was determined from the mortality data. The study also reported observations such as labored respiration during exposure and slight bodyweight loss immediately following exposure.

Carcinogenicity Bioassay in Mice (Summary)

This compound was tested for its carcinogenic potential in mice through skin application and subcutaneous and intraperitoneal administration.

-

Methodology:

-

Animal Model: Mice.

-

Routes of Administration: Skin application, subcutaneous injection, and intraperitoneal injection.

-

Observations: The study observed the incidence of tumor formation, particularly local sarcomas at the injection sites.

-

-

Findings: The study found a low incidence of local sarcomas when the compound was injected subcutaneously or intraperitoneally.[2]

Genetic Toxicology: Bacterial Mutagenicity (Summary)

The mutagenic potential of this compound has been evaluated in bacterial reverse mutation assays.

-

Methodology:

-

Test System: Salmonella typhimurium and Escherichia coli strains.

-

Metabolic Activation: The assays were conducted with and without the presence of a mammalian metabolic activation system (S9 fraction from rat or human liver).

-

-

Findings: The compound was found to be mutagenic to bacteria.[2]

Physical and Chemical Hazards

| Property | Value | Reference |

| Physical State | Colorless liquid with a distinct odor | [1][6] |

| Flash Point | 53 °C (127.4 °F) | [5][7] |

| Boiling Point | 156 °C at 760 mmHg | [8] |

| Melting Point | 1-3 °C | [7] |

| Vapor Pressure | 10 mmHg at 20 °C | [7] |

| Specific Gravity | 1.183 g/mL at 25 °C | [7] |

| Solubility | Insoluble in water | [6] |

Safety Precautions and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a chemical fume hood.[5]

-

Facilities must be equipped with an eyewash station and a safety shower.[5]

-

All metal parts of equipment must be grounded to prevent static discharge.[9]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., Viton®, Polyvinyl Alcohol) and clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] For exposures over 0.005 ppm, a full facepiece respirator with an organic vapor cartridge is recommended.[3][10]

Handling and Storage

-

Avoid breathing vapor, mist, or gas.[5]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Keep away from sources of ignition.[5]

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Keep under an argon blanket and refrigerated (below 4°C/39°F).[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][8]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[5]

Accidental Release Measures

-

Isolate the spill or leak area for at least 50 meters in all directions.[8]

-

Eliminate all ignition sources.[8]

-

Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[5]

-

Use clean, non-sparking tools to collect absorbed material.[8]

-

Prevent entry into waterways, sewers, basements, or confined areas.[8]

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and emergency response for this compound.

Caption: Workflow for Hazard Identification and Risk Mitigation.